molecular formula C8H11NO B6234952 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile CAS No. 2353566-04-6

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile

Cat. No. B6234952
CAS RN: 2353566-04-6
M. Wt: 137.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile (HMCBP) is an organic compound that has recently been studied for its potential applications in the field of scientific research. HMCBP is a member of the class of compounds known as nitriles, which are characterized by the presence of a carbon-nitrogen triple bond. HMCBP has several unique properties that make it an attractive compound for research purposes, including its low toxicity, high solubility in water, and low cost.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is not yet fully understood. However, it is believed that 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile interacts with the cell membrane and is able to penetrate the cell membrane, allowing for the delivery of drugs or other molecules to the target tissue. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been found to be able to bind to certain proteins in the cell membrane, allowing for the delivery of drugs or other molecules to the target tissue.
Biochemical and Physiological Effects
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been found to have a variety of biochemical and physiological effects. In particular, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been found to be able to increase the permeability of cell membranes, allowing for the delivery of drugs or other molecules to the target tissue. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been found to have anti-inflammatory and anti-cancer properties, making it an attractive compound for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has several advantages that make it an attractive compound for use in laboratory experiments. 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is relatively non-toxic and has a low cost, making it an economical choice for laboratory experiments. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has a high solubility in water and is relatively stable, making it an ideal choice for laboratory experiments.
However, there are also some limitations to the use of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile in laboratory experiments. 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is not very soluble in organic solvents and can be difficult to work with in certain types of experiments. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has a low molecular weight, which can limit its ability to penetrate certain tissues.

Future Directions

There are a variety of potential future directions for the use of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile in scientific research. One potential direction is the development of novel nanomaterials for use in drug delivery and tissue engineering. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile could be used to develop new drug delivery systems for the treatment of diseases such as cancer and inflammation. 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile could also be used to develop new diagnostic tools for the detection of diseases. Finally, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile could be used to develop new materials for use in the field of biotechnology.

Synthesis Methods

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-methylidenecyclobutane and hydroxylamine hydrochloride in the presence of an acid catalyst. This method results in the formation of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile in a yield of approximately 80%. Other methods of synthesis include the use of hydrazine hydrate, hydroxylamine hydrochloride, and hydrazine sulfate.

Scientific Research Applications

3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been studied for its potential applications in a variety of areas of scientific research. One of the most significant applications is in the field of drug delivery. 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been found to be an effective carrier molecule for the delivery of drugs to target tissues in the body. In addition, 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has been studied for its potential use in the development of novel nanomaterials for use in drug delivery and tissue engineering.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile involves the reaction of a cyclobutane derivative with a nitrile group and a ketone group to form the desired product.", "Starting Materials": [ "3-methylcyclobutanone", "sodium cyanide", "methyl iodide", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylcyclobutanone in acetic acid and add sodium cyanide. Stir the mixture at room temperature for 1 hour.", "Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with water and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography to obtain 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile." ] }

CAS RN

2353566-04-6

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.